molecular formula C9H10BrNO2 B1412468 5-Bromo-3-methyl-2-(oxetan-3-yloxy)-pyridine CAS No. 1602397-66-9

5-Bromo-3-methyl-2-(oxetan-3-yloxy)-pyridine

Cat. No.: B1412468
CAS No.: 1602397-66-9
M. Wt: 244.08 g/mol
InChI Key: MOLQSQJTXFKRQB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Bromo-3-methyl-2-(oxetan-3-yloxy)-pyridine typically involves the reaction of 3-methyl-2-pyridinol with oxetane in the presence of a brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction proceeds through the formation of an intermediate, which is then brominated to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-Bromo-3-methyl-2-(oxetan-3-yloxy)-pyridine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-3-methyl-2-(oxetan-3-yloxy)-pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 5-Bromo-3-methyl-2-(oxetan-3-yloxy)-pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

5-Bromo-3-methyl-2-(oxetan-3-yloxy)-pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

5-bromo-3-methyl-2-(oxetan-3-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6-2-7(10)3-11-9(6)13-8-4-12-5-8/h2-3,8H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLQSQJTXFKRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC2COC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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